Potassium cyanide
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.K/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCIKHAZHQZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KCN, CKN | |
| Record name | POTASSIUM CYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | POTASSIUM CYANIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | potassium cyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_cyanide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024268 | |
| Record name | Potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.116 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium cyanide appears as white amorphous lumps or a crystalline mass with a faint odor of bitter almonds. Density 1.52 g / cm3 Toxic by skin absorption through open wounds, by ingestion. Heating to decomposition produces toxic fumes. Used for gold and silver extraction, in chemical analysis, to make other chemicals, and as an insecticide., Other Solid; Pellets or Large Crystals, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], HYGROSCOPIC CRYSTALS OR SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor. | |
| Record name | POTASSIUM CYANIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Potassium cyanide (K(CN)) | |
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| Record name | Potassium cyanide | |
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| Record name | POTASSIUM CYANIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Potassium cyanide (as CN) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |
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Boiling Point |
Very high (USCG, 1999), 1625 °C, 2957 °F | |
| Record name | POTASSIUM CYANIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | POTASSIUM CYANIDE | |
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| Record name | Potassium cyanide (as CN) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
Not flammable (EPA, 1998) | |
| Record name | POTASSIUM CYANIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
72 % at 77 °F (NIOSH, 2023), Sol in 2 parts cold, 1 part boiling water, Sol in 2 parts glycerol, 100 g/100 cc hot water above 176 °F, Sol in 25 parts methanol, For more Solubility (Complete) data for POTASSIUM CYANIDE (13 total), please visit the HSDB record page., Solubility in water, g/l at 25 °C: 716 (freely soluble), (77 °F): 72% | |
| Record name | POTASSIUM CYANIDE | |
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| Record name | POTASSIUM CYANIDE | |
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| Record name | POTASSIUM CYANIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Potassium cyanide (as CN) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.52 at 60.8 °F (EPA, 1998) - Denser than water; will sink, 1.55 at 20 °C, 1.52 g/cm³, 1.55 | |
| Record name | POTASSIUM CYANIDE | |
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| Record name | POTASSIUM CYANIDE | |
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| Record name | POTASSIUM CYANIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Potassium cyanide (as CN) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | POTASSIUM CYANIDE | |
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| Record name | Potassium cyanide (as CN) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Impurities |
The principal impurities are potassium carbonate, formate, and hydroxide. | |
| Record name | POTASSIUM CYANIDE | |
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Color/Form |
White, granular powder or fused pieces, White amorphous lumps or crystalline mass, White cubic crystals, White, granular or crystalline solid. | |
CAS No. |
151-50-8 | |
| Record name | POTASSIUM CYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Potassium cyanide | |
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| Record name | Potassium cyanide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | Potassium cyanide (K(CN)) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Potassium cyanide | |
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| Record name | Potassium cyanide | |
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| Record name | POTASSIUM CYANIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Potassium cyanide | |
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Melting Point |
1173 °F (EPA, 1998), 634 °C, 1173 °F | |
| Record name | POTASSIUM CYANIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Potassium cyanide (as CN) | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Mechanistic Toxicology of Potassium Cyanide at the Cellular and Molecular Levels
Elucidation of Potassium Cyanide's Interaction with Mitochondrial Electron Transport Chain
The primary target of cyanide's toxicity is the mitochondrion, specifically the electron transport chain responsible for aerobic respiration and energy production. labmanager.commdpi.com
Inhibition of Cytochrome c Oxidase (Complex IV) by the Cyanide Anion
The cyanide anion (CN⁻) is a potent inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme in the electron transport chain. labmanager.commdpi.com Cyanide binds with high affinity to the ferric (Fe³⁺) iron atom within the heme a₃-Cuₒ binuclear center of cytochrome c oxidase. labmanager.commdpi.com This binding is rapid and reversible, effectively blocking the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor in the chain. labmanager.comwikipedia.org The inhibition is non-competitive and prevents the reduction of oxygen to water. labmanager.comwikipedia.org The binding affinity of cyanide to cytochrome c oxidase is influenced by the redox state of the enzyme. oup.com
The interaction is complex, with cyanide able to bind to the enzyme in its oxidized, partially reduced, and fully reduced states. wikipedia.orgoup.com Research has shown that while oxygen only binds to the fully reduced binuclear center, cyanide can interact with all three states, hindering the enzyme's function. oup.com The inhibition of cytochrome c oxidase by cyanide is a critical event that initiates a cascade of cellular dysfunction. oup.com
Disruption of Oxidative Phosphorylation and Adenosine (B11128) Triphosphate (ATP) Synthesis
The inhibition of cytochrome c oxidase by cyanide directly halts the process of oxidative phosphorylation. labmanager.combrainly.com This blockade of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, which is necessary to create the proton gradient that drives ATP synthase (Complex V). libretexts.org Consequently, the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, ceases. labmanager.combrainly.com This abrupt stop in aerobic ATP production has catastrophic consequences for the cell, leading to a rapid depletion of cellular energy. nih.govnih.gov Cells, particularly those with high energy demands like neurons and cardiac myocytes, are severely affected. nih.gov
Induction of Lactic Acidosis and Shift to Anaerobic Metabolism
With aerobic respiration blocked, cells are forced to switch to anaerobic metabolism to generate ATP. labmanager.comwikipedia.org This metabolic shift leads to the rapid conversion of pyruvate (B1213749) to lactate (B86563), resulting in the accumulation of lactic acid and a subsequent decrease in intracellular and blood pH, a condition known as lactic acidosis. labmanager.comwikipedia.orgdynamed.com The two ATP molecules produced through anaerobic glycolysis are insufficient to meet the energy demands of the cell, which are normally met by the approximately 36 ATP molecules generated through oxidative phosphorylation. quora.com The resulting metabolic acidosis further disrupts cellular function. researchgate.net
This compound's Effects on Cellular Signaling Pathways
Beyond its direct impact on energy metabolism, this compound also perturbs critical cellular signaling pathways, further contributing to its toxicity.
Modulation of Intracellular Calcium Homeostasis by this compound
Cyanide exposure leads to a significant disruption of intracellular calcium (Ca²⁺) homeostasis. nih.govescholarship.org Studies have shown that this compound induces a gradual and sustained increase in cytosolic Ca²⁺ concentrations. nih.gov This elevation of intracellular calcium is thought to be a key mediator of cyanide-induced neurotoxicity. nih.govoup.com The influx of Ca²⁺ appears to originate primarily from the extracellular environment, as the effect can be blocked by calcium channel blockers. nih.gov The disruption of energy-dependent processes due to ATP depletion likely contributes to the failure of cellular mechanisms that maintain low intracellular calcium levels. nih.gov
Activation of Phospholipase C and Inositol (B14025) Trisphosphate Formation
Research has demonstrated that this compound can stimulate the formation of inositol 1,4,5-trisphosphate (IP₃), a crucial second messenger involved in calcium signaling. nih.gov This effect is mediated by the activation of phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG). nih.govwikipedia.org The KCN-induced increase in IP₃ levels is rapid, occurring within seconds of exposure, and is partially dependent on the influx of extracellular calcium. nih.gov This activation of the PLC/IP₃ signaling pathway represents an early intracellular event that contributes to the altered calcium homeostasis observed in cyanide toxicity. nih.gov
Interactive Data Table: Effects of this compound on Cellular Parameters
| Parameter | Effect of this compound | Key Findings | References |
| Cytochrome c Oxidase Activity | Inhibition | Binds to the Fe³⁺ in the heme a₃-Cuₒ center, blocking electron transfer to oxygen. | labmanager.commdpi.com |
| ATP Synthesis | Disruption | Halts oxidative phosphorylation, leading to a rapid drop in cellular ATP levels. | labmanager.combrainly.comnih.gov |
| Metabolism | Shift to Anaerobic | Induces lactic acidosis due to the conversion of pyruvate to lactate. | labmanager.comwikipedia.orgwikipedia.org |
| Intracellular Calcium (Ca²⁺) | Increased Levels | Causes a sustained rise in cytosolic Ca²⁺, primarily from extracellular sources. | nih.govescholarship.org |
| Phospholipase C (PLC) Activity | Activation | Stimulates PLC, leading to the formation of inositol trisphosphate (IP₃). | nih.gov |
Role of Glutamate (B1630785) Release and Metabotropic Glutamate Receptor Activation in this compound Neurotoxicity
This compound exposure triggers a complex cascade of events at the cellular level, with the neurotransmitter glutamate playing a significant role in the resulting neurotoxicity. Research indicates that cyanide induces the release of endogenous glutamate through both calcium-dependent and independent mechanisms. cdc.govresearchgate.net This excessive release of glutamate, an excitatory amino acid, leads to the overstimulation of glutamate receptors, a phenomenon known as excitotoxicity. nih.gov
Specifically, cyanide has been shown to potentiate the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, mimicking the action of glutamate and causing a sustained influx of calcium ions into the neuron. interesjournals.org This influx contributes to the excitotoxic cascade. While ionotropic receptors are directly coupled to ion channels, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate intracellular second messengers. nih.govfrontiersin.orgelsevier.es There are eight major types of mGluRs, categorized into three groups. frontiersin.org Group I (mGluR1 and mGluR5) is linked to the activation of phospholipase C, while Groups II (mGluR2, mGluR3) and III (mGluR4, mGluR6, mGluR7, mGluR8) are associated with the inhibition of adenylate cyclase. frontiersin.org The activation of mGluR5, in particular, has been studied for its potential neuroprotective properties by modulating microglial reactivity and inhibiting neurotoxicity. researchgate.net
The neurotoxic effects of cyanide are amplified when the sodium-potassium ATPase pump is blocked. interesjournals.org This pump is crucial for maintaining the sodium gradient necessary for glutamate reuptake. nih.gov Its failure not only hinders the removal of glutamate from the synaptic space but can also cause the transporters to work in reverse, further increasing extracellular glutamate concentrations. nih.govinteresjournals.org
Oxidative Stress Induction and Antioxidant Response in this compound Exposure
A key feature of this compound toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. researchgate.netoup.com
Reactive Oxygen Species Generation in Cyanide-Treated Cells
Exposure to this compound leads to a rapid increase in the generation of reactive oxygen species (ROS) within cells. oup.compsu.edu Studies using neuronal model cells, such as rat pheochromocytoma (PC12) cells, have demonstrated that peroxides form within seconds of cyanide exposure and continue to accumulate. nih.gov This generation of ROS is a critical mediator of cyanide's toxic effects. nih.gov The increase in ROS is believed to stem from the inhibition of mitochondrial respiration, leading to the incomplete reduction of oxygen and the subsequent formation of superoxide (B77818) anions. oup.comresearchgate.net
Research has shown that cyanide-induced ROS generation is linked to the activation of NMDA receptors, as blocking these receptors can significantly inhibit ROS production. researchgate.net The accumulation of peroxides appears to involve both an increase in their production and an inhibition of their breakdown, as cyanide also affects key antioxidant enzymes. nih.gov
Impact on Superoxide Dismutase Activity
Superoxide dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. This compound has been shown to inhibit the activity of certain SOD isoenzymes. scialert.netmdpi.com Specifically, it selectively inhibits the cytosolic copper/zinc-dependent SOD (Cu/Zn-SOD or SOD1). nih.govnih.gov This inhibitory effect is a key factor in the accumulation of superoxide radicals and the subsequent oxidative stress observed in cyanide poisoning.
Studies have shown that exposure to this compound can cause a time-dependent inhibition of total SOD activity. For example, in Syrian hamster embryo (SHE) cells treated with cyanide, a significant decrease in SOD activity was observed within hours, though it returned to control levels after longer exposure times. oup.com This initial inhibition of SOD, coupled with the inhibition of other antioxidant enzymes like catalase, contributes to the early burst of oxidative stress. oup.com The differential inhibition of SOD isoenzymes by this compound is a valuable tool in experimental settings to distinguish between the activities of cytosolic and mitochondrial forms of the enzyme. nih.govnih.gov
Modes of this compound-Induced Cell Death: Apoptosis and Necrosis
This compound can induce two primary modes of cell death: apoptosis (programmed cell death) and necrosis (cell death due to injury). The specific mode of death is dependent on the concentration of cyanide and the cell type. psu.eduoup.com
In neuronal cells, lower concentrations of this compound tend to induce apoptosis, which is characterized by morphological changes such as membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. oup.comnih.gov This apoptotic process is mediated by the generation of reactive oxygen species and the subsequent activation of the caspase family of proteases. nih.gov DNA fragmentation into a characteristic ladder pattern is a hallmark of apoptosis observed in cyanide-treated neurons. nih.gov
At higher concentrations, this compound exposure leads to a switch from apoptosis to necrosis. oup.comnih.gov This switch is often associated with a more severe depletion of cellular ATP. oup.comoup.com Necrotic cell death is characterized by cell swelling, and the loss of membrane integrity, leading to the release of cellular contents and inflammation. psu.edu Interestingly, inhibiting caspases, the key executioners of apoptosis, can switch the mode of cell death from apoptosis to necrosis, suggesting that these two pathways share common initiation points. nih.gov The necrotic pathway appears to be enhanced by an increase in poly (ADP-ribose) polymerase-1 (PARP-1) activity and a more pronounced reduction in mitochondrial membrane potential. nih.gov
The table below summarizes the concentration-dependent effects of this compound on the mode of cell death in primary rat cortical cells.
| KCN Concentration | Predominant Mode of Cell Death | Key Cellular Events |
| 200-400 µM | Apoptosis | Moderate ATP decrease, caspase activation. oup.comoup.com |
| 500-600 µM | Necrosis | Severe ATP depletion. oup.comnih.gov |
Toxicokinetics and Toxicodynamics of Potassium Cyanide
Systemic Distribution and Metabolism of Cyanide Species from Potassium Cyanide
Upon entry into the body, cyanide from this compound is rapidly distributed throughout the systemic circulation. cdc.govcdc.gov Following oral exposure, the highest concentrations of cyanide are typically found in the liver, lungs, and blood. cdc.govindustrialchemicals.gov.au Studies in rats have demonstrated this distribution pattern, with the liver showing the highest accumulation. industrialchemicals.gov.au For instance, in a fatal human poisoning case, cyanide was detected in the stomach contents, spleen, blood, liver, brain, kidney, and urine. industrialchemicals.gov.au Animal studies indicate that cyanide does not tend to accumulate in tissues after chronic exposure. cdc.gov
The metabolism of cyanide is a critical process that primarily occurs within the tissues. industrialchemicals.gov.au The body employs several pathways to detoxify cyanide, the most significant of which is its conversion to a less toxic compound. industrialchemicals.gov.aunih.gov The elimination half-life of cyanide in the blood can be relatively short, with an estimated plasma half-life in humans ranging from 20 minutes to one hour after non-lethal exposures. cdc.govcdc.gov In rats, the blood elimination half-life for this compound has been reported to be approximately 14.1 minutes. industrialchemicals.gov.au The primary metabolite is then excreted from the body, mainly through urine. cdc.govindustrialchemicals.gov.au
When this compound is ingested, it readily dissolves in the aqueous environment of the gastrointestinal tract. mdpi.comnih.gov In the acidic conditions of the stomach, this compound undergoes rapid hydrolysis to form hydrogen cyanide (HCN). mdpi.comnih.gov Hydrogen cyanide is a weak acid with a pKa of 9.21. wikipedia.org At the physiological pH of the blood (around 7.4), which is significantly lower than its pKa, the equilibrium favors the undissociated form, HCN. nih.gov This uncharged form is highly lipid-soluble and can easily cross biological membranes, facilitating its rapid absorption and distribution throughout the body. nih.govresearchgate.net The conversion to hydrogen cyanide is a crucial step in the toxicokinetics of this compound, as it is the volatile and readily diffusible HCN that is responsible for the systemic toxicity. wikipedia.orgwho.int
The principal pathway for cyanide detoxification in the body is its enzymatic conversion to the significantly less toxic thiocyanate (B1210189) (SCN⁻). shirazu.ac.irmdpi.com This biotransformation is primarily catalyzed by the mitochondrial enzyme rhodanese (thiosulfate:cyanide sulfurtransferase). shirazu.ac.irsemanticscholar.org Rhodanese is found in various tissues throughout the body, with the highest concentrations typically in the liver and kidneys. mdpi.comsemanticscholar.org
The reaction involves the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to the cyanide ion. mdpi.comnih.gov The enzyme first reacts with the sulfur donor to form a persulfide intermediate at a cysteine residue in its active site. mdpi.com This sulfur is then transferred to cyanide, forming thiocyanate and regenerating the native enzyme. mdpi.com Thiocyanate is then readily excreted in the urine. industrialchemicals.gov.au The rate of this detoxification process is dependent on the availability of sulfur donors. mdpi.com
Table 1: Rhodanese Activity in Different Tissues
| Tissue | Relative Rhodanese Activity |
|---|---|
| Liver | High |
| Kidney | High |
| Proventriculus (in chickens) | High |
| Adrenals | Significant |
| Thyroid Gland | Significant |
| Esophagus | Low |
This table is illustrative and based on findings that report high activity in the liver, kidneys, and in some species, the stomach/proventriculus. mdpi.comsemanticscholar.org
Hydrolysis of this compound to Hydrogen Cyanide in Biological Systems
Factors Influencing this compound Toxicokinetics
Several factors can influence the absorption, distribution, metabolism, and excretion (toxicokinetics) of cyanide following exposure to this compound. These factors can affect the speed of onset and severity of toxicity. mdpi.comresearchgate.net
Route of Exposure: The route of administration significantly impacts the rate of absorption. Inhalation of hydrogen cyanide gas provides the most rapid entry into the bloodstream, followed by oral ingestion of soluble salts like this compound. nih.govnih.gov Dermal absorption is generally slower. nih.gov
Dose: The amount of this compound ingested is a critical determinant of its toxicokinetics. Higher doses can overwhelm the body's detoxification capacity, leading to a rapid increase in blood cyanide levels. ecetoc.org Interestingly, some data suggests that the percentage of cyanide absorbed may decrease with increasing dose levels. industrialchemicals.gov.au
Species: The metabolism of cyanide and its primary metabolite, thiocyanate, can vary significantly between different animal species. mdpi.comresearchgate.net For instance, one study comparing rats, pigs, and goats found that goats were more sensitive to the toxic effects of cyanide, exhibiting a higher maximum plasma concentration of cyanide and a longer elimination half-life compared to rats. researchgate.net
Physiological State: The physiological condition of an individual can also affect cyanide toxicokinetics. For example, studies in female rats have shown that cyanide metabolism can vary during different physiological states such as gestation and lactation. mdpi.com
Dietary Factors: Nutritional status, particularly the availability of sulfur-containing amino acids, can influence the rate of cyanide detoxification. mdpi.com These amino acids are precursors for sulfur donors required by the rhodanese enzyme.
Table 2: Comparative Toxicokinetic Parameters of Cyanide in Different Species after Oral KCN Administration
| Species | Cmax (µmol/L) | Tmax (min) | Elimination Half-life (h) |
|---|---|---|---|
| Goat | 93.5 | 15 | 1.28 |
| Rat | Lower than goat | 15 | Shorter than goat |
Data derived from a study by de Sousa et al. (2003), which reported that the maximum plasma concentration (Cmax) of cyanide was highest in goats. researchgate.net
Toxicodynamic Interactions with Metalloenzymes and Heme Proteins
The primary mechanism of cyanide's toxicity lies in its ability to interact with and inhibit specific metalloenzymes, which are crucial for cellular function. nih.govresearchgate.net Cyanide has a strong affinity for metals, particularly iron in its ferric (Fe³⁺) state. nih.gov
The most critical target of cyanide is cytochrome c oxidase (also known as Complex IV), a key enzyme in the mitochondrial electron transport chain. wikipedia.orgnih.gov This enzyme contains two heme groups (heme a and heme a3) and copper ions. nih.gov Cyanide binds with high affinity to the ferric iron atom in the heme a3 component of cytochrome c oxidase. wikipedia.orgnih.gov This binding blocks the final step of the electron transport chain, which is the transfer of electrons to oxygen. wikipedia.org
The inhibition of cytochrome c oxidase effectively halts aerobic respiration, preventing cells from utilizing oxygen to produce ATP, the primary energy currency of the cell. wikipedia.orgmedscape.com This leads to a state of "histotoxic hypoxia," where tissues are unable to use oxygen even if it is plentiful in the blood. wikipedia.org Tissues with high oxygen demands, such as the central nervous system (brain) and the heart, are particularly vulnerable to this disruption of cellular respiration. medscape.com
Besides cytochrome c oxidase, cyanide can also interact with other heme proteins and metalloenzymes, although these interactions are generally considered secondary to its effect on cellular respiration. nih.gov These include:
Hemoglobin: Cyanide can bind to the ferric iron in methemoglobin, an oxidized form of hemoglobin.
Myoglobin (B1173299): Similar to hemoglobin, myoglobin can also bind cyanide. nih.gov
Other Metalloenzymes: Cyanide has been shown to inhibit other enzymes that contain metals such as copper and zinc, including superoxide (B77818) dismutase and carbonic anhydrase. nih.gov
Advanced Analytical Methodologies for Potassium Cyanide Detection in Research
Spectroscopic Techniques for Cyanide Quantification in Biological Matrices
Spectroscopic methods are a cornerstone of cyanide analysis, offering robust and reliable quantification in complex biological samples such as blood, urine, and tissues. These techniques often involve a derivatization step to enhance the volatility or detectability of the cyanide ion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Cyanide and Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the identification and quantification of cyanide and its metabolites. core.ac.uk Due to the high polarity and low molecular mass of the cyanide ion, direct analysis is challenging. researchgate.net Therefore, derivatization is a crucial step to convert cyanide into a more volatile and thermally stable compound suitable for GC analysis. core.ac.uk
Common derivatization strategies include extractive alkylation using reagents like pentafluorobenzyl bromide (PFB-Br), which converts cyanide into pentafluorobenzyl cyanide (PFB-CN). ajpp.inresearchgate.net This derivative is then extracted and analyzed by GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. ajpp.inresearchgate.netcuny.edu Another approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which converts cyanide into 2-cyano-4,6-dimethoxy-1,3,5-triazine. oup.comnih.gov This method has been shown to be effective for screening cyanide in blood with a limit of detection of 0.05 μg/mL. researchgate.netnih.gov Furthermore, a method using S-phenyl benzenethiosulfonate for derivatization has been developed, forming phenyl thiocyanate (B1210189), with detection limits of 0.075 μg/mL. rsc.orgrsc.org
GC-MS is also instrumental in profiling cyanide metabolites, which are important for assessing exposure. The primary metabolite, thiocyanate, can be analyzed simultaneously with cyanide using derivatization with PFB-Br. core.ac.ukajpp.in Another significant metabolite, 2-aminothiazoline-4-carboxylic acid (ATCA), is considered a promising biomarker due to its stability. nih.gov ATCA can be quantified by GC-MS after a silylation derivatization step, with detection limits around 25 ng/mL. nih.gov
The use of tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of cyanide determination, minimizing matrix interferences and providing reliable confirmation in toxicological studies. mdpi.com
Table 1: GC-MS Derivatization Agents and Performance
| Derivatizing Agent | Analyte(s) | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|
| Pentafluorobenzyl bromide (PFB-Br) | Cyanide, Thiocyanate | 1μM (Cyanide), 50nM (Thiocyanate) | Plasma | ajpp.in |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Cyanide | 0.05 μg/mL | Blood | researchgate.netnih.gov |
| S-phenyl benzenethiosulfonate | Cyanide | 0.075 μg/mL | Aqueous | rsc.orgrsc.org |
| Silylating agent | 2-aminothiazoline-4-carboxylic acid (ATCA) | 25 ng/mL | Urine, Plasma | nih.gov |
Ion Liquid Chromatography with Fluorescence Detection
Ion liquid chromatography coupled with fluorescence detection (HPLC-FLD) offers a highly sensitive and specific method for the determination of cyanide in biological fluids. jst.go.jp This technique often relies on a pre-column derivatization step to convert the non-fluorescent cyanide ion into a fluorescent derivative. jst.go.jpnih.gov
A common and effective derivatization reagent is 2,3-naphthalenedialdehyde (NDA), which reacts with cyanide in the presence of an amino acid, such as taurine, to form a highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivative. jst.go.jpnih.gov This derivative can be readily separated by reversed-phase HPLC and detected with high sensitivity. jst.go.jp This method has been successfully applied to determine cyanide in blood, with a detection limit as low as 0.1 ng/mL, allowing for the quantification of cyanide from normal physiological levels to toxic concentrations. jst.go.jp The calibration curve for this method is typically linear over a wide range, for instance, from 0.1 to 200 ng/mL. jst.go.jp
The primary advantages of HPLC-FLD include its high sensitivity and the ability to resolve the analyte of interest from potentially interfering components in the complex biological matrix. scite.ai This makes it a valuable tool in forensic and clinical toxicology for the accurate measurement of cyanide exposure. nih.gov
Spectrophotometric Determination in Biological Tissues and Fluids
Spectrophotometric methods are well-established for the quantification of cyanide in biological samples, offering a balance of simplicity and reliability. nih.gov These methods are typically based on colorimetric reactions where the cyanide ion participates in the formation of a colored product, and the absorbance of this product is measured to determine the cyanide concentration. nih.govpsu.edu
A classic approach involves the conversion of cyanide to cyanogen (B1215507) halide (bromide or chloride) by reacting it with a halogenating agent like chloramine-T or bromine water. nih.govpsu.edu The cyanogen halide then reacts with a pyridine-based reagent, such as pyridine-barbituric acid or pyridine-pyrazolone, to form a polymethine dye, which has a distinct color that can be quantified spectrophotometrically. nih.gov Detection limits using these methods are typically in the low to mid parts-per-billion (ppb) or μg/L range. nih.gov Another method involves the reaction of cyanide with hydroxocobalamin (B81358) to form cyanocobalamin, which can be quantified by second-derivative visible spectrophotometry. researchgate.net This method has a reported limit of quantification of 1.0 µg/mL and a detection limit of 0.5 µg/mL in biological fluids. researchgate.net
While spectrophotometric methods are widely used, they can be time-consuming and may be subject to interferences from other substances present in the biological matrix. nih.govasme.org Therefore, a separation step, such as distillation or microdiffusion, is often required to isolate the cyanide from the sample before the colorimetric reaction. nih.gov
Table 2: Comparison of Spectrophotometric Methods for Cyanide Detection
| Method | Principle | Reagents | Detection Limit | Reference |
|---|---|---|---|---|
| Pyridine-Barbituric Acid | Formation of polymethine dye | Chloramine-T, Pyridine-Barbituric Acid | Low to mid ppb (μg/L) | nih.gov |
| Hydroxocobalamin | Formation of cyanocobalamin | Hydroxocobalamin | 0.5 µg/mL | researchgate.net |
| Anthranilic Acid | Formation of a yellow-orange dye | Bromine water, Pyridine, Anthranilic Acid | 0.0083 µg cm⁻² (Sandell's sensitivity) | psu.edu |
Electrochemical Methods for Cyanide Detection
Electrochemical methods provide a rapid, sensitive, and often portable means for the detection of cyanide. nih.gov These techniques are based on measuring the electrical potential or current generated by the electrochemical reaction of cyanide at an electrode surface. electrochemsci.org
Various electrochemical techniques, including cyclic voltammetry, amperometry, and potentiometry, have been employed for cyanide detection. electrochemsci.orgresearchgate.net Amperometric methods, which measure the current resulting from the oxidation or reduction of cyanide, have been developed with high sensitivity. researchgate.net For instance, an amperometric test has been developed that can determine free cyanide in a solution containing blood constituents with a detection limit of 4 μmol dm⁻³. researchgate.net
Modified electrodes are often used to enhance the selectivity and sensitivity of electrochemical cyanide detection. electrochemsci.orgeurekaselect.com For example, a glassy carbon electrode modified with silver nanoparticles and multi-walled carbon nanotubes has demonstrated a linear detection range of 0.1 to 210 µM and a detection limit of 4 nM for cyanide. electrochemsci.org Another approach utilized a polyaniline/Cu-vanadate nanobelt-modified electrode, which showed a detection range of 0.001-2 mM and a detection limit of 0.22 μM. eurekaselect.com
Ion-Selective Electrode (ISE) Applications
Ion-selective electrodes (ISEs) are a type of potentiometric sensor that is widely used for the direct measurement of cyanide ion activity in aqueous solutions. hannainst.comhannasingapore.com A typical cyanide ISE consists of a solid-state membrane, often made of a silver halide/silver sulfide (B99878) mixture, which is selective for cyanide ions. hannainst.comhannasingapore.com When the electrode is immersed in a sample containing cyanide, a potential difference develops across the membrane that is proportional to the logarithm of the cyanide ion activity in the solution. hannainst.com
Cyanide ISEs offer several advantages, including ease of use, rapid response time, and a wide measurement range, typically from 0.026 to 260 mg/L (1 µM to 0.01 M). hannainst.comhannasingapore.com They are suitable for applications in various fields, including wastewater analysis and agricultural monitoring. hannainst.comhannasingapore.com
However, the performance of cyanide ISEs can be affected by several factors. It is crucial to adjust the ionic strength of both standards and samples to a constant value using an ionic strength adjuster (ISA) solution, which is typically an alkaline buffer. hannainst.com This ensures that the activity coefficient remains constant, allowing for the measurement of free cyanide ion concentration. hannainst.com Temperature fluctuations can also affect the electrode potential, so it is important to maintain a constant temperature during measurements. epa.gov
A significant limitation of cyanide ISEs is their susceptibility to interferences from other ions that can react with the membrane material. nih.govnico2000.net Common interfering ions include sulfide (S²⁻), iodide (I⁻), and bromide (Br⁻), as well as heavy metal ions that form strong complexes with cyanide, such as silver, cadmium, zinc, copper, and nickel. nih.govionodedirect.com
Table 3: Performance Characteristics of a Commercial Cyanide ISE
| Parameter | Value | Reference |
|---|---|---|
| Detection Range | 0.026 to 260 mg/L (1µM to 0.01M) | hannainst.comhannasingapore.com |
| pH Range | 11 to 13 | nico2000.net |
| Temperature Range | 0 to 60°C | ionodedirect.com |
| Principal Interferences | S²⁻, I⁻, Br⁻ | ionodedirect.com |
Development of Biomarkers for Potassium Cyanide Exposure Assessment
The assessment of this compound exposure often relies on the measurement of specific biomarkers in biological fluids. researchgate.net These biomarkers can provide valuable information about the extent and timing of exposure, which is crucial in both clinical and forensic investigations. researchgate.net
The most well-established biomarker for cyanide exposure is thiocyanate (SCN⁻), the primary metabolite of cyanide. nih.govcanada.capublisso.de Cyanide is rapidly metabolized in the body by the enzyme rhodanese, which converts it to the less toxic thiocyanate. publisso.de Thiocyanate can be measured in various biological matrices, including plasma, urine, and saliva. publisso.de Due to its relatively long half-life of 6-14 days, thiocyanate is particularly useful for monitoring chronic or past exposure to cyanide. publisso.de However, thiocyanate levels can also be influenced by dietary sources, such as certain vegetables, and by smoking, which can complicate the interpretation of results. nih.govcanada.caphri.ca
Another important biomarker is 2-aminothiazoline-4-carboxylic acid (ATCA). nih.govresearchgate.net ATCA is a minor but more stable metabolite of cyanide, and its presence in plasma and urine is considered a more reliable indicator of cyanide poisoning, particularly in the hours and days following exposure. nih.govresearchgate.net Analytical methods, such as GC-MS, have been developed for the sensitive and specific quantification of ATCA. nih.gov
The direct measurement of cyanide in blood can also serve as a biomarker, especially for acute exposure. publisso.de However, the rapid distribution and metabolism of cyanide make its direct detection challenging unless samples are collected very soon after exposure. core.ac.uk The development of advanced analytical techniques continues to improve the sensitivity and specificity of biomarker detection, aiding in the accurate assessment of this compound exposure.
Table 4: Key Biomarkers of this compound Exposure
| Biomarker | Biological Matrix | Indication | Key Features |
|---|---|---|---|
| Thiocyanate (SCN⁻) | Plasma, Urine, Saliva | Chronic or past exposure | Primary metabolite, long half-life, influenced by diet and smoking. nih.govcanada.capublisso.de |
| 2-aminothiazoline-4-carboxylic acid (ATCA) | Plasma, Urine | Acute and recent exposure | Stable metabolite, considered a more reliable indicator of poisoning. nih.govresearchgate.net |
| Cyanide (CN⁻) | Blood | Acute exposure | Rapidly metabolized, challenging to detect unless sampled quickly. core.ac.ukpublisso.de |
Novel Liver-based Biomarkers for Extended Detection Windows
A significant breakthrough in cyanide detection involves the discovery of a stable, liver-based biomarker that dramatically extends the window for forensic analysis. labmanager.com Traditional markers are often undetectable within 24 to 48 hours post-exposure due to cyanide's volatility and rapid degradation. labmanager.com However, collaborative research involving institutions such as Sam Houston State University and the U.S. Army Medical Research Institute of Chemical Defense has identified a substance in the liver that remains stable for weeks, and potentially even months, after cyanide exposure. labmanager.com
This discovery has the potential to revolutionize forensic toxicology by providing a reliable indicator of cyanide poisoning long after other evidence has dissipated. labmanager.com The presence of this liver-based marker can confirm cyanide exposure in cases that were previously ambiguous, such as those involving decomposed bodies or victims of fires where thermal degradation can destroy conventional evidence. labmanager.com
Key Advantages of the Liver-Based Biomarker
| Advantage | Description |
|---|---|
| Extended Detection Window | Enables the identification of cyanide poisoning days or weeks after death, a significant improvement over the standard 24-48 hour window. labmanager.com |
| Increased Accuracy | Provides a reliable method to confirm cyanide as the cause of death, reducing ambiguity from conflicting or degraded evidence. labmanager.com |
| Applicability in Complex Cases | Ideal for investigations involving fire, explosions, or decomposition, where traditional toxicological evidence is often compromised. labmanager.com |
| Retrospective Analysis | Allows for the re-examination of cold cases where cyanide poisoning was suspected but could not be confirmed due to the time lapse. labmanager.com |
By integrating the analysis of this biomarker with standard techniques, forensic scientists can enhance the accuracy of their findings, reduce the incidence of false negatives, and build a more reliable timeline of exposure. labmanager.com
Hemoglobin Adducts as Indicators of Exposure
When cyanide enters the body, it can react with various molecules, including proteins, to form stable adducts. These adducts serve as valuable biomarkers because their lifespan is tied to the half-life of the parent protein, which is often much longer than that of free cyanide in the blood. Hemoglobin, with a half-life of approximately 55 days, is a particularly useful target for detecting long-term cyanide exposure. researchgate.net
Cyanide can react with disulfide bonds in proteins to form S-cyanylated cysteine residues or protein-bound thiocyanate (PB-SCN). researchgate.netresearchgate.net The analysis of these adducts in proteins like hemoglobin and human serum albumin offers a more stable and reliable biomarker for cyanide exposure compared to measuring cyanide directly in whole blood. researchgate.net The stability of these adducts means they can serve as a forensic marker to confirm cyanide exposure well after the initial event. researchgate.net
Research has also investigated other metabolites as potential biomarkers, such as 2-amino-2-thiazoline-4-carboxylic acid (ATCA) and α-ketoglutarate cyanohydrin (α-KgCN). rsc.orgmdpi.com While the major metabolite, thiocyanate, is more stable than cyanide, its presence can be influenced by diet and other factors, making it a less specific marker. manupatra.in In contrast, protein adducts provide a more direct and lasting biological record of exposure. researchgate.netresearchgate.net
Challenges in Forensic Toxicological Analysis of this compound
A primary challenge is the inherent instability and volatility of cyanide. numberanalytics.com In postmortem samples, cyanide concentration can decrease significantly in a short period; for instance, blood samples may lose up to 79% of their cyanide content within 24 hours. labmanager.com This rapid loss means that unless a sample is collected and analyzed very soon after death, toxicological tests may yield false negatives. labmanager.com
Further complicating matters is the potential for postmortem cyanide formation, especially in victims of fires or in decomposed bodies. labmanager.com High heat can cause the release of cyanide from synthetic materials, and bacterial action during decomposition can also produce the substance, creating misleading results. labmanager.com
Summary of Forensic Analysis Challenges
| Challenge | Description |
|---|---|
| High Volatility | Cyanide can be lost from samples during storage and handling, leading to underestimation of the actual concentration. numberanalytics.com |
| Rapid Metabolism | The body quickly converts cyanide to metabolites like thiocyanate, leaving very low concentrations of the parent compound. labmanager.comrsc.org |
| Short Biological Half-Life | Cyanide has a half-life of minutes to a few hours, making timely sample collection critical for detection. labmanager.com |
| Postmortem Instability | Significant loss of cyanide occurs in biological tissues after death, making detection unreliable in delayed autopsies. labmanager.comresearchgate.net |
| Interference | Other compounds present in biological samples can interfere with the analytical methods used for cyanide detection. numberanalytics.com |
| Secondary Formation | Cyanide can be generated artifactually in bodies exposed to high heat (e.g., fires) or during decomposition, leading to false positives. labmanager.com |
These factors underscore the difficulty in confirming cyanide poisoning, particularly when death is not discovered immediately. The choice of biological matrix for analysis is also critical, with blood, liver, spleen, and stomach contents being the most frequently analyzed specimens. manupatra.inresearchgate.net However, the interpretation of results from any of these samples must carefully consider the numerous challenges inherent in cyanide toxicology. numberanalytics.comresearchgate.net
Environmental Fate and Remediation of Potassium Cyanide Contamination
Environmental Speciation and Transport of Cyanide from Potassium Cyanide
When this compound is introduced into the environment, it readily dissolves in water, dissociating into potassium ions (K+) and cyanide ions (CN-). core.ac.ukcyanidecode.org The subsequent fate and transport of the cyanide are governed by a series of complex physicochemical reactions, largely influenced by the environmental conditions, particularly pH. cyanidecode.orgscielo.sa.cr
In aqueous solutions, cyanide exists in equilibrium between the cyanide anion (CN-) and hydrogen cyanide (HCN). cyanidecode.org This equilibrium is pH-dependent; at a pH below 9.3, the dominant form is the highly volatile and toxic hydrogen cyanide gas (HCN). cyanidecode.orgscielo.sa.cr As pH decreases, the proportion of HCN increases, facilitating its volatilization into the atmosphere. cyanidecode.org Conversely, at a pH above 9.3, the cyanide ion (CN-) is the predominant species and tends to remain in solution. cyanidecode.org
Cyanide is highly reactive and can form various compounds in the environment, which are broadly classified based on their stability and chemical properties. core.ac.ukysi.com These include:
Free Cyanide : This category includes the cyanide ion (CN-) and aqueous or gaseous hydrogen cyanide (HCN). core.ac.ukacademicjournals.org It is the most toxic and reactive form of cyanide. scielo.org.za
Simple Cyanide Salts : Compounds like this compound and sodium cyanide are highly soluble in water and readily release free cyanide. core.ac.ukcyanidecode.org
Complex Cyanides : Cyanide forms stable complexes with various metals. These are categorized by their stability into Weak Acid Dissociable (WAD) and Strong Acid Dissociable (SAD) complexes. scielo.org.za WAD complexes, formed with metals like zinc, cadmium, and copper, can release free cyanide more easily under moderately acidic conditions. scielo.org.za SAD complexes, such as those with iron (e.g., ferrocyanide and ferricyanide), are very stable and only dissociate under strongly acidic conditions. core.ac.ukscielo.org.za
The transport of cyanide in the environment is influenced by these different forms. The high solubility of simple salts and some complexes allows for their movement with water through soil and into groundwater. dcceew.gov.auacademicjournals.org The volatile nature of HCN allows for atmospheric transport. cyanidecode.org Furthermore, cyanide can adsorb to soil particles, which can slow its migration but also create a long-term source of contamination. cyanidecode.org Natural processes like the reaction with sulfur compounds can convert cyanide to the less toxic thiocyanate (B1210189) (SCN-), which is also water-soluble and mobile. cyanidecode.orgacademicjournals.org
Bioremediation Strategies for this compound-Contaminated Ecosystems
Bioremediation has emerged as an environmentally friendly and cost-effective alternative to conventional chemical and physical methods for treating cyanide contamination. academicjournals.orgacademicjournals.orgnih.gov This process utilizes the metabolic capabilities of microorganisms and plants to transform toxic cyanide into less harmful substances. scielo.sa.cracademicjournals.org
Microorganisms have evolved diverse enzymatic pathways to break down cyanide compounds, often using them as a source of carbon and nitrogen for their growth. sci-hub.seresearchgate.net These degradation mechanisms can be categorized into five main pathways. mdpi.comresearchgate.net
Hydrolytic Pathway : This is a major route for the breakdown of both inorganic and organic cyanides. nih.govd-nb.info Enzymes such as cyanide dihydratase (also known as cyanidase) directly convert cyanide into formic acid and ammonia (B1221849). nih.govresearchgate.netd-nb.info Alternatively, cyanide hydratase transforms cyanide into formamide (B127407), which is then further hydrolyzed by an amidase to formic acid and ammonia. nih.govresearchgate.netd-nb.info
Oxidative Pathway : In this aerobic process, cyanide is oxidized to carbon dioxide and ammonia. sci-hub.sed-nb.info This can occur via a two-step reaction where cyanide is first converted to cyanate (B1221674) by cyanide monooxygenase, and then cyanate is broken down into ammonia and carbon dioxide by the enzyme cyanase. sci-hub.se Another oxidative route involves cyanide dioxygenase, which directly converts cyanide to carbon dioxide and ammonia. sci-hub.semdpi.com
Reductive Pathway : Under anaerobic conditions, the enzyme nitrogenase can catalyze the reduction of hydrogen cyanide to methane (B114726) and ammonia. sci-hub.semdpi.com This pathway is considered less common for cyanide degradation. mdpi.com
Substitution/Transfer Pathway : In this pathway, cyanide is first incorporated into a less toxic intermediate. nih.govd-nb.info For example, the enzyme rhodanese (thiosulfate sulfurtransferase) catalyzes the reaction of cyanide with a sulfur donor to form thiocyanate. sci-hub.se Another enzyme, β-cyanoalanine synthase, facilitates the reaction of cyanide with an amino acid like cysteine or serine to produce β-cyanoalanine, which can be further metabolized to aspartic acid and asparagine. sci-hub.seresearchgate.net
Synthesis Pathway : This is an assimilation pathway where cyanide is used to synthesize amino acids. sci-hub.se Enzymes like β-cyanoalanine synthase and γ-cyano-α-aminobutyric acid synthase catalyze reactions that incorporate cyanide into organic molecules, producing amino acids such as β-cyanoalanine and γ-cyano-α-aminobutyric acid. sci-hub.se
Table 1: Summary of Microbial Cyanide Degradation Pathways
| Degradation Pathway | Key Enzymes | Reactants | End Products | Conditions |
| Hydrolytic | Cyanide dihydratase (Cyanidase), Cyanide hydratase, Amidase | Cyanide, Water | Formic acid, Ammonia, Formamide | Aerobic/Anaerobic |
| Oxidative | Cyanide monooxygenase, Cyanase, Cyanide dioxygenase | Cyanide, Oxygen | Carbon dioxide, Ammonia, Cyanate | Aerobic |
| Reductive | Nitrogenase | Hydrogen cyanide | Methane, Ammonia | Anaerobic |
| Substitution/Transfer | Rhodanese, β-cyanoalanine synthase | Cyanide, Sulfur donor, Cysteine/Serine | Thiocyanate, β-cyanoalanine | Aerobic/Anaerobic |
| Synthesis | β-cyanoalanine synthase, γ-Cyano-α-aminobutyric acid synthase | Cyanide, Amino acid precursors | β-cyanoalanine, γ-Cyano-α-aminobutyric acid | Aerobic/Anaerobic |
Researchers have isolated and identified numerous microorganisms from cyanide-contaminated sites that possess the ability to degrade cyanide. researchgate.netnih.gov These microbes, which can be bacteria or fungi, are often able to tolerate high concentrations of cyanide and utilize it as a primary source of nitrogen and sometimes carbon. nih.govd-nb.info
Notable examples of cyanide-degrading bacteria include:
Pseudomonas pseudoalcaligenes CECT5344 : This alkaliphilic (alkali-loving) bacterium is one of the most extensively studied microorganisms for cyanide bioremediation. nih.govd-nb.info It can detoxify high concentrations of cyanide and is also resistant to heavy metals, making it highly suitable for treating industrial wastewater. nih.govd-nb.info
Bacillus sp. EBE-2 and Pedobacter sp. EBE-1 : These two bacterial strains were isolated from cyanide-contaminated soil. Bacillus sp. EBE-2, in particular, demonstrated a significant ability to degrade cyanide. nih.govenbio-eng.com
Pseudomonas, Brucella, and Ochrobacterum species : Three distinct groups of bacteria identified as belonging to these genera were isolated from industrial contaminated sites and showed the capacity to degrade this compound in simulated effluent. researchgate.net
Fungi such as Trametes versicolor, Phanerochaete chrysosporium, and Pleurotus have also been shown to degrade cyanide, typically using a fungal cyanide hydratase to convert cyanide into formamide. sci-hub.se The isolation of such robust microorganisms is a critical step in developing effective bioremediation technologies. researchgate.net
The biotransformation of cyanide is mediated by a variety of specific enzymes produced by microorganisms. sci-hub.senih.gov These enzymes catalyze the different degradation pathways. researchgate.net
Key enzymes in cyanide biotransformation include:
Cyanide Dihydratase (Cyanidase) : This bacterial enzyme is a key component of the hydrolytic pathway. nih.govresearchgate.netd-nb.info It catalyzes the direct conversion of cyanide to non-toxic formic acid and ammonia. nih.govd-nb.info A nitrilase gene cloned from Bacillus sp. EBE-2 was found to exhibit cyanide hydrolase activity, producing formic acid from cyanide. nih.govenbio-eng.com
Cyanide Hydratase : This enzyme, commonly found in fungi, also follows a hydrolytic pathway, converting cyanide into formamide. nih.govd-nb.info The formamide is subsequently broken down into ammonia and formic acid by other enzymes like formamidase. sci-hub.seresearchgate.net
Rhodanese (Thiosulfate Sulfurtransferase) : This enzyme is central to the substitution/transfer pathway. sci-hub.se It detoxifies cyanide by converting it to the much less toxic thiocyanate in the presence of a sulfur donor. sci-hub.seresearchgate.net
Cyanide Monooxygenase and Cyanide Dioxygenase : These enzymes are involved in the oxidative degradation of cyanide. sci-hub.se Cyanide monooxygenase converts cyanide to cyanate, which is then hydrolyzed, while cyanide dioxygenase directly transforms cyanide into carbon dioxide and ammonia. sci-hub.se
β-Cyanoalanine Synthase : This enzyme plays a role in both the substitution/transfer and synthesis pathways by converting cyanide and an amino acid (like cysteine) into β-cyanoalanine. sci-hub.seresearchgate.net
The efficiency and prevalence of these enzymatic systems can vary significantly among different microbial species. sci-hub.se
The rate and efficiency of microbial cyanide degradation are significantly influenced by several environmental factors. academicjournals.orgmdpi.com Optimizing these parameters is crucial for the successful application of bioremediation in the field. imwa.de
pH : The pH of the environment is a critical factor. scielo.sa.cr Many cyanide-degrading microorganisms show optimal activity within a specific pH range. For instance, Serratia marcescens RL2b exhibited maximum cyanide degradation at a pH of 6.0. researchgate.net However, bioremediation in alkaline conditions (pH > 9.4) is often preferred as it keeps cyanide in its less volatile ionic form (CN-), preventing the release of toxic hydrogen cyanide gas. scielo.sa.cr Alkaliphilic bacteria, such as Pseudomonas pseudoalcaligenes CECT5344, are particularly valuable as they thrive in the high pH conditions typical of many cyanide-laden industrial effluents. nih.govd-nb.info
Temperature : Microbial activity and enzymatic reactions are temperature-dependent. imwa.de For Serratia marcescens RL2b, the optimal temperature for cyanide degradation was found to be 35°C. researchgate.net Generally, degradation rates increase with temperature up to an optimal point (often around 30-37°C), beyond which enzymatic activity can decrease due to denaturation. researchgate.netimwa.de
Nutrient Availability : The presence of essential nutrients, including carbon and nitrogen sources, can enhance microbial growth and, consequently, cyanide degradation. researchgate.net For example, the addition of yeast extract to groundwater contaminated with this compound stimulated bacterial growth and accelerated the reduction of cyanide concentration. enbio-eng.com The availability of an appropriate carbon source is important for providing energy for cell maintenance and growth. mdpi.com
Oxygen : The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. scielo.sa.crmdpi.com Aerobic processes are often faster and more efficient for cyanide removal. researchgate.net Agitation in liquid cultures can increase oxygen availability and significantly enhance the rate of microbial degradation. imwa.de
Cyanide Concentration : High concentrations of cyanide can be inhibitory to microbial life. imwa.de The degradation rate may decrease as the initial cyanide concentration increases beyond the tolerance level of the microorganisms. imwa.de However, many isolated strains can tolerate and degrade cyanide at concentrations found in industrial waste. researchgate.net
Phytoremediation is a technology that uses plants to remove, degrade, or contain contaminants from soil and water. researchgate.net Many plants, particularly those that naturally produce cyanogenic glycosides, have evolved effective enzymatic pathways to detoxify cyanide. 911metallurgist.com This makes them suitable candidates for remediating cyanide-contaminated sites. researchgate.net
The primary mechanism for cyanide detoxification in plants involves the enzyme β-cyanoalanine synthase , which converts free cyanide into the non-toxic amino acid asparagine, using it to fulfill the plant's nitrogen requirements. researchgate.net911metallurgist.comnih.gov
Several plant species have been investigated for their ability to remove cyanide:
Willows (Salix species) : Basket willows (Salix viminalis) and their hybrids have demonstrated a significant capacity to take up and metabolize cyanide. 911metallurgist.comnih.gov In laboratory studies, willow roots were able to consume cyanide at a rate of about 10 mg per kg of fresh weight per hour. nih.gov Willows grown in sand were able to survive irrigation with water containing 20 mg/L of cyanide (from this compound) for over 400 hours. 911metallurgist.comnih.gov Willows have also been tested for their ability to take up and metabolize iron cyanide complexes like potassium ferrocyanide. nih.gov
Sorghum (Sorghum bicolor) : This plant is known to be cyanogenic (produces cyanide) and has been tested for its ability to eliminate cyanide from its environment. 911metallurgist.com
Aquatic Plants : Water hyacinths (Eichhornia crassipes) have been studied for their potential to remove cyanide from water, which is relevant for treating mining effluents. iastate.edu The green alga Chlorella vulgaris has also shown the ability to remove this compound from aquatic ecosystems, with a maximal removal rate of 61% reported in one study. researchgate.netnih.gov Genetically modified algae have also been developed to enhance their cyanide remediation capabilities. researchgate.net
Phytoremediation is considered a promising, low-cost, and aesthetically pleasing technology for managing cyanide pollution, especially for large areas with low to moderate levels of contamination. researchgate.net
Phytoremediation Approaches for this compound Removal
Plant Uptake and Metabolic Conversion of Cyanide to Asparagine
Plants have demonstrated a capacity to take up and metabolize cyanide, offering a pathway for phytoremediation. A primary metabolic route involves the conversion of cyanide into the non-toxic amino acid asparagine. frontiersin.orgoup.comnih.gov This process is initiated by the enzyme β-cyanoalanine synthase (CAS), which catalyzes the reaction between cyanide and the amino acid cysteine to form β-cyanoalanine. frontiersin.orgnih.gov Subsequently, the enzyme nitrilase acts on β-cyanoalanine to produce asparagine and aspartate. nih.govresearchgate.net
Research on various plants, including cotton, sorghum, and cassava, has confirmed this metabolic pathway. frontiersin.orgoup.comnih.gov In cotton root tips, asparagine is a dominant amino acid and is synthesized from cyanide via the formation of β-cyanoalanine. nih.gov Similarly, studies with cassava have shown that cyanide derived from the cyanogenic glycoside linamarin (B1675462) is assimilated into amino acids. frontiersin.orgnih.gov The activities of both β-cyanoalanine synthase and nitrilase are notably higher in the roots compared to the leaves, supporting the role of roots in this detoxification process. frontiersin.orgnih.gov This metabolic conversion not only detoxifies cyanide but also incorporates its nitrogen into the plant's amino acid pool, potentially serving a nutritional role. frontiersin.orgresearchgate.net
Efficacy of Woody Plants and Algae in Cyanide Removal
Certain woody plants and algae have shown significant potential for the removal of cyanide from contaminated soil and water. This process, known as phytoremediation, offers an environmentally friendly and cost-effective solution for contaminated sites. copernicus.org
Woody Plants:
Species such as willow (Salix spp.) and poplar (Populus spp.) have been identified as effective in taking up and degrading cyanide. nih.govcopernicus.org911metallurgist.com Studies have shown that willows can survive in soils with high cyanide concentrations and can remove significant amounts of free cyanide from solutions. 911metallurgist.com The detoxification mechanism in these plants is primarily the β-cyanoalanine synthase pathway, which converts free cyanide into asparagine. nih.govresearchgate.net Research has demonstrated that willow roots can consume approximately 10 mg of cyanide per kilogram of fresh weight per hour. nih.gov In field studies, a mixed cover of willow, poplar, and black locust trees has been used for the phytoremediation of a former industrial site contaminated with iron cyanides, demonstrating the practical application of this approach. copernicus.org
Interactive Table: Cyanide Removal by Woody Plants
| Plant Species | Cyanide Form | Removal Efficiency | Reference |
| Willow (Salix viminalis) | This compound | Survived irrigation with 20 mg CN/L | nih.gov |
| Poplar (Populus trichocarpa) | Ferroferricyanide | Survived up to 2500 mg/L | 911metallurgist.com |
| Various (willow, poplar, elder, rose, birch) | This compound | Demonstrated in vivo removal capacity | nih.gov |
Algae:
Algae, in a process known as phycoremediation, can also contribute to cyanide removal. The green alga Chlorella vulgaris has been studied for its ability to treat cyanide-contaminated aquatic ecosystems. researchgate.net Research indicates that C. vulgaris can effectively remove this compound from solutions, although high concentrations can be damaging to the algal cells. researchgate.net The mechanism of removal by algae can involve both assimilation and degradation.
Advanced Chemical and Physical Remediation Techniques
For more rapid and large-scale treatment of this compound contamination, various advanced chemical and physical remediation techniques have been developed.
Oxidative Decomposition Methods (e.g., Potassium Permanganate, Ozone, Hydrogen Peroxide)
Oxidative decomposition is a common and effective method for destroying cyanide in industrial wastewater. google.com This involves the use of strong oxidizing agents to break down the cyanide ion (CN⁻) into less toxic compounds.
Potassium Permanganate (KMnO₄): This strong oxidizing agent effectively decomposes cyanide in alkaline solutions (pH above 10). tandfonline.comtandfonline.com The reaction is rapid, with near-complete decomposition of cyanide within 10 minutes, and it avoids the formation of toxic byproducts like cyanogen (B1215507) chloride. tandfonline.comtandfonline.comsensorex.com
Ozone (O₃): Ozonation is a highly effective method for destroying both free and complexed cyanides. spartanwatertreatment.comozcon.co.uk The process involves a two-step reaction where cyanide is first oxidized to the less toxic cyanate (CNO⁻), which is then further oxidized to bicarbonate and nitrogen gas. ozcon.co.uk This method is advantageous as it does not produce undesirable byproducts and can be combined with UV light to enhance the degradation of very stable iron cyanide complexes. spartanwatertreatment.comozcon.co.uk
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a widely used chemical for detoxifying cyanide-containing effluents, particularly from the mining industry. evonik.com911metallurgist.comsaimm.co.za The reaction, often catalyzed by copper ions, converts cyanide to cyanate. evonik.combioline.org.br A key benefit of this method is that it does not increase the total dissolved solids in the water and provides dissolved oxygen as a byproduct. 911metallurgist.com
Electrochemical and Electrodialysis Systems
Electrochemical methods offer a sustainable approach to cyanide removal from industrial effluents, particularly from the metal finishing industry. netsolwater.com
Electrochemical Oxidation: This advanced oxidation process uses an electrical current to generate highly reactive oxidizing species, such as hydroxyl radicals, which effectively break down cyanide compounds into less harmful substances like carbon dioxide and nitrogen gas. netsolwater.com Studies have shown that this method can achieve high removal efficiencies, with one laboratory-scale system reaching 99.2% cyanide removal. scientific.net
Electrodialysis: This technique utilizes ion-exchange membranes and an electric potential to separate and remove ions from a solution. scielo.brtsijournals.com In the case of cyanide, which often exists as an anionic complex (e.g., Cd(CN)₄²⁻), it is transported through an anion-exchange membrane, effectively removing it from the wastewater. scielo.br Research has demonstrated that electrodialysis can achieve high extraction rates for both cadmium and cyanide from synthetic wastewaters. scielo.br
Photolytic Degradation Processes
Photolytic degradation involves the use of light, typically ultraviolet (UV) radiation, to break down chemical compounds. For cyanide remediation, UV light can be used in conjunction with oxidizing agents like hydrogen peroxide or ozone to enhance the degradation process. ozcon.co.ukmojoactive.dev This combination is particularly effective for destroying highly stable metal cyanide complexes, such as iron cyanides, which are resistant to oxidation by other means. spartanwatertreatment.commojoactive.dev The UV light facilitates the dissociation of these stable complexes, releasing free cyanide that can then be oxidized. spartanwatertreatment.com
Ecotoxicological Impact Assessments of this compound in Aquatic and Terrestrial Environments
This compound poses a significant threat to both aquatic and terrestrial ecosystems due to its high toxicity.
Aquatic Environments:
Cyanide is highly toxic to aquatic life, with fish being particularly sensitive. umbc.edudcceew.gov.authaiscience.info The toxicity is primarily due to the inhibition of cellular respiration. researchgate.net Exposure to even low concentrations of cyanide can cause a range of adverse effects in fish, including irregular swimming, reduced growth rate, and histopathological damage to gills and liver. academicjournals.orgtci-thaijo.org Studies on juvenile Heteroclarias (a hybrid catfish) showed that sub-lethal concentrations of this compound led to reduced growth rates and significant tissue damage. academicjournals.orgtci-thaijo.org The 96-hour median lethal concentration (LC50) for this species was determined to be 0.96 mg/L. thaiscience.info Research on green algae has also demonstrated the phytotoxic effects of this compound, with high concentrations causing damage to cell membranes. researchgate.netresearchgate.net
Interactive Table: Acute Toxicity of this compound to Aquatic Organisms
| Organism | Toxicity Endpoint | Concentration | Reference |
| Freshwater Fish | LC50 (96h) | 0.0588 mg/L | umbc.edu |
| Juvenile Heteroclarias | LC50 (96h) | 0.96 mg/L | thaiscience.info |
| Sea Urchin (P. lividus) | EC50 (72h) | 7.96 µM | researchgate.net |
| Sea Urchin (A. lixula) | EC50 (72h) | 6.52 µM | researchgate.net |
| Green Algae (N. oculata) | IC50 (48h) | 23.66 µM | researchgate.net |
| Green Algae (D. viridis) | IC50 (48h) | 14.31 µM | researchgate.net |
Terrestrial Environments:
In terrestrial environments, this compound is toxic to a wide range of organisms, including invertebrates and vertebrates. fishersci.co.uk For soil-dwelling organisms, cyanide can be highly toxic. For instance, the earthworm Eisenia fetida showed high sensitivity to this compound, while being unaffected by complex cyanides. researchgate.net While some terrestrial plants can metabolize cyanide, high concentrations can inhibit enzymatic reactions. usda.gov Due to its rapid reaction with moisture to form hydrogen cyanide gas, the risk of offsite migration to water bodies from terrestrial applications is considered low, but direct exposure remains a significant hazard for wildlife. usda.gov
Effects on Aquatic Organisms (e.g., Fish, Algae, Sea Urchins)
This compound is highly toxic to aquatic life, with its effects varying based on species, water characteristics such as pH and temperature, and the life stage of the organism. innovareacademics.inwho.int Fish and aquatic invertebrates are known to be particularly sensitive to cyanide exposure. innovareacademics.inecetoc.org The toxicity is primarily caused by the free cyanide ion (HCN and CN-), which inhibits aerobic respiration by blocking the enzyme cytochrome oxidase. epa.gov
Fish: Fish are among the most susceptible organisms to cyanide poisoning. epa.gov The toxicity of this compound to fish is influenced by factors like water temperature, dissolved oxygen levels, and the age of the fish. innovareacademics.inbiologists.com For instance, studies on rainbow trout (Oncorhynchus mykiss) have shown that resistance to cyanide is affected by acclimatization temperature and the size of the fish. biologists.com Research indicates that free cyanide concentrations as low as 0.05 mg/L can be lethal for moderately resistant fish species. epa.gov
Sub-lethal exposure to this compound can lead to significant physiological and biochemical changes. In Nile Tilapia (Oreochromis niloticus), exposure to concentrations of 0.1 and 0.2 mg/L for two weeks resulted in elevated levels of aspartate aminotransferase (AST), lactate (B86563) dehydrogenase (LDH), and creatinine, indicating tissue damage, particularly to the liver and kidney. innovareacademics.in Similarly, in the African catfish (Clarias gariepinus), sub-lethal concentrations (0.05 mg/L) led to increased glutamate (B1630785) oxaloacetate transaminase (GOT) and caused histopathological changes in the liver, testes, and ovaries, suggesting that cyanide can disrupt natural reproduction and negatively impact fish populations. nih.gov Behavioral changes, including irregular swimming, aggressiveness, and loss of equilibrium, have also been observed in Clarias gariepinus exposed to lethal concentrations. academicoa.com
Algae: this compound demonstrates significant toxicity towards various algae species. In a study involving Chlorella vulgaris, KCN exposure led to a decrease in cell number and chlorophyll (B73375) a content, with maximal inhibition rates of 48% and 99%, respectively. nih.gov A concentration of 100 mg/L was found to cause serious damage to the algal cell membrane. nih.govresearchgate.net However, the same study also revealed that C. vulgaris has a potential removal capacity for KCN, with a maximum removal rate of 61% at lower concentrations, suggesting its potential use in the bio-treatment of cyanide-contaminated water. nih.govresearchgate.net
For the alga Pseudokirchneriella subcapitata, the 72-hour median effective concentration (EC50) for this compound was reported as 116 µg/L. nih.govresearchgate.net Studies on marine microalgae, such as Dunaliella viridis and Nannochloropsis oculata, also confirmed the phytotoxic effects of KCN. researchgate.netresearchgate.netege.edu.tr
Sea Urchins: Sea urchins are also sensitive to this compound, particularly during their early developmental stages. researchgate.netresearchgate.net Embryotoxicity studies have been conducted on species like Paracentrotus lividus and Arbacia lixula. researchgate.netege.edu.tr The 72-hour EC50 values for these species were found to be 7.96 µM and 6.52 µM, respectively, indicating that KCN is toxic to their embryos. researchgate.netresearchgate.netege.edu.tr Research has also shown that cyanide can inhibit the respiration of sea urchin spermatozoa at concentrations as low as 1 x 10⁻⁵ M. biologists.com Furthermore, cyanide disrupts iodide influx in sea urchin larvae, suggesting it interferes with essential metabolic processes. biologists.com
Interactive Table: Toxicity of this compound to Aquatic Organisms
| Species | Organism Type | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-hour LC50 | 28 µg/L HCN | 96 hours | wfduk.org |
| Lepomis macrochirus (Bluegill) | Fish | 289-day LOEC (spawning inhibition) | 5.2 µg/L HCN | 289 days | wfduk.org |
| Oreochromis niloticus (Nile Tilapia) | Fish | Biochemical alterations | 0.1 - 0.2 mg/L | 2 weeks | innovareacademics.in |
| Clarias gariepinus (African Catfish) | Fish | 96-hour LC50 | 361 µg/L | 96 hours | academicoa.com |
| Chlorella vulgaris | Algae | Growth inhibition | 0.1 - 100 mg/L | 72 hours | nih.gov |
| Pseudokirchneriella subcapitata | Algae | 72-hour EC50 | 116 µg/L | 72 hours | nih.govresearchgate.net |
| Dunaliella viridis | Algae | 72-hour IC50 | 23.36 µM | 72 hours | researchgate.netege.edu.tr |
| Nannochloropsis oculata | Algae | 72-hour IC50 | 80.45 µM | 72 hours | researchgate.netege.edu.tr |
| Paracentrotus lividus | Sea Urchin | 72-hour EC50 (embryotoxicity) | 7.96 µM | 72 hours | researchgate.netresearchgate.netege.edu.tr |
| Arbacia lixula | Sea Urchin | 72-hour EC50 (embryotoxicity) | 6.52 µM | 72 hours | researchgate.netresearchgate.netege.edu.tr |
Impact on Soil Organisms (e.g., Earthworms)
This compound contamination poses a significant threat to soil organisms, which are crucial for maintaining soil fertility and structure. Earthworms, as key indicators of soil health, are particularly vulnerable.
Earthworms: Studies have demonstrated that this compound is highly toxic to the earthworm Eisenia fetida. nih.govresearchgate.net In one study using an artificial soil, the average 14-day median lethal concentration (LC50) was reported to be 12 mg CN-·kg-1 soil. ccme.ca The same study identified a No-Observed-Effect Concentration (NOEC) of 8 mg CN-·kg-1 and a Lowest-Observed-Effect Concentration (LOEC) of 15 mg CN-·kg-1. ccme.ca
Another investigation found this compound to be highly toxic to Eisenia fetida with a 14-day EC50 of 74 µg/kg soil, while complex cyanides showed no effect on survival up to 131 mg CN-/kg. nih.govresearchgate.netresearchgate.net This highlights that the toxicity is primarily associated with free cyanide. In contrast, other organic chemicals like phenols and amines have also been shown to be highly toxic to Eisenia fetida, but the specific toxicity of this compound remains a significant concern for soil ecosystems. osti.gov The use of potash as a fertilizer, which can contain potassium, has also been shown to be "very toxic" to earthworms upon direct contact, causing lesions and inflammation. scholarsresearchlibrary.com
**Interactive Table: Toxicity of this compound to the Earthworm *Eisenia fetida***
| Test Type | Endpoint | Concentration (as CN-) | Soil Type | Reference |
|---|---|---|---|---|
| 14-Day | LC50 | 12 mg/kg | Artificial Soil | ccme.ca |
| 14-Day | LC25 | 9 mg/kg | Artificial Soil | ccme.ca |
| 14-Day | LOEC | 15 mg/kg | Artificial Soil | ccme.ca |
| 14-Day | NOEC | 8 mg/kg | Artificial Soil | ccme.ca |
| 14-Day | EC50 | 74 µg/kg | Not Specified | nih.govresearchgate.net |
Synthesis and Chemical Reactivity of Potassium Cyanide in Research Contexts
Modern Synthetic Approaches to Potassium Cyanide and its Derivatives
Modern industrial production of this compound (KCN) primarily involves the reaction of hydrogen cyanide with an aqueous solution of potassium hydroxide (B78521). noahchemicals.comrauias.com This neutralization reaction is followed by evaporation of the water in a vacuum to crystallize the salt. rauias.com Another method involves the treatment of formamide (B127407) with potassium hydroxide. noahchemicals.com
An alternative laboratory-scale synthesis involves saturating a warm solution of potassium hydroxide in absolute ethanol (B145695) with hydrogen cyanide gas. This process results in the precipitation of this compound as a white crystalline solid, which is then filtered, washed with absolute ethanol, and dried. prepchem.com
In recent years, there has been a focus on developing safer and more environmentally friendly methods for handling and using cyanide in synthesis. This has led to the exploration of cyanide surrogates and innovative synthetic methodologies. For instance, modern approaches to the synthesis of labeled compounds, such as [(14)C]fenclozic acid, have been updated from original methods that used labeled this compound. nih.gov These updated syntheses employ modern techniques to reduce the hazards associated with handling this compound directly. nih.gov
Furthermore, electrochemical methods are being developed to generate cyanide sources in situ, avoiding the need to handle highly toxic reagents like KCN directly. nih.gov One such method uses 5-aminotetrazole (B145819) as a starting material to electrochemically generate both electrophilic and nucleophilic cyanide species. nih.govacs.org This approach offers a milder and safer alternative for various cyanation reactions. nih.gov
This compound in Organic Synthesis for Nitrile and Carboxylic Acid Preparation
This compound is a valuable reagent in organic synthesis, primarily for the preparation of nitriles and, subsequently, carboxylic acids. noahchemicals.comrauias.comwikipedia.orgminia.edu.eg The cyanide ion (CN⁻) acts as a potent nucleophile, enabling the extension of a carbon chain by one carbon atom. wikipedia.org
The reaction of an alkyl halide with this compound, typically in an ethanolic solution heated under reflux, results in the nucleophilic substitution of the halide with a cyanide group, forming a nitrile. chemguide.co.uklibretexts.orgsavemyexams.com This reaction is a key method for increasing the length of a carbon chain. libretexts.orgsavemyexams.com The resulting nitrile can then be hydrolyzed to a carboxylic acid. minia.edu.egbritannica.com
The general scheme for this two-step conversion is as follows: R-X + KCN → R-CN + KX R-CN + 2H₂O → R-COOH + NH₃
This method provides an alternative to the Grignard reagent route for synthesizing carboxylic acids. minia.edu.egbritannica.com While Grignard reagents are effective, the cyanide route is complementary, particularly for substrates where Grignard formation might be problematic. britannica.com
It is important to note that the reaction of this compound with a carboxylic acid will result in an acid-base reaction, producing potassium carboxylate and hydrogen cyanide gas. quora.com
Utilization in Von Richter Reaction and Hydantoin Synthesis
This compound is a key reagent in several named reactions, including the Von Richter reaction and the Bucherer-Bergs synthesis of hydantoins. wikipedia.orgatamanchemicals.com
The Von Richter reaction , discovered by Victor von Richter in 1871, involves the reaction of an aromatic nitro compound with this compound in aqueous ethanol. wikipedia.org This reaction results in a cine substitution, where the entering carboxyl group takes a position ortho to the one previously occupied by the nitro group. wikipedia.orgslideshare.netrsc.org The mechanism of this reaction was a subject of study for nearly a century and is understood to proceed through a series of intermediates initiated by the nucleophilic attack of the cyanide ion. wikipedia.org Despite its mechanistic interest, the reaction often suffers from low yields and the formation of side products, limiting its general synthetic utility. wikipedia.orgslideshare.net
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (an aldehyde or ketone), this compound, and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.orgpnu.ac.ir The reaction can also proceed from a pre-formed cyanohydrin. wikipedia.org Hydantoins are important heterocyclic compounds that can serve as useful synthetic intermediates. wikipedia.orgatamanchemicals.com The reaction is typically carried out by heating the components in aqueous ethanol. mdpi.com
Palladium-Catalyzed Cyanation with Safer Cyanide Sources
Traditional palladium-catalyzed cyanation reactions often employed toxic cyanide sources like this compound. rsc.org To address safety concerns, research has focused on developing methods that use safer and more stable cyanide reagents. nih.govchemistryviews.org
One significant advancement is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic alternative cyanide source in palladium-catalyzed cyanations. nih.govmagtech.com.cn This compound is significantly less toxic than KCN and can be handled with fewer precautions. magtech.com.cnresearchgate.net In 2004, Beller and co-workers demonstrated that K₄[Fe(CN)₆] could effectively serve as a cyanide source for the cyanation of aryl bromides, with all six cyanide ions being transferable. magtech.com.cnrsc.org
These reactions are typically catalyzed by a palladium source, such as Pd(OAc)₂, in the presence of a suitable ligand. researchgate.netrsc.org While effective, these methods sometimes require high temperatures for the dissociation of the cyanide from the iron center. nih.gov
Other research has explored different safer cyanide sources. For example, a combination of formamide and cyanuric chloride has been developed as a new "CN" source for the palladium-catalyzed cyanation of aryl halides. chemistryviews.org This method provides an expedient and safer process for producing benzonitrile (B105546) derivatives. chemistryviews.org Additionally, palladium-catalyzed decarboxylative cyanation protocols have been developed using labeled this compound, offering new routes to labeled aromatic nitriles. nih.gov
Cyanide-Catalyzed Reactions
The cyanide ion can act as a nucleophilic catalyst in various organic reactions. thieme-connect.comthieme-connect.com Its ability to act as both a good nucleophile and a good leaving group makes it an effective catalyst for transacylation reactions. thieme-connect.comthieme-connect.com Furthermore, as an electron-withdrawing group, it can stabilize a negative charge on an adjacent carbon, enabling the umpolung (reversal of polarity) of aldehydes. thieme-connect.com
Two prominent examples of cyanide-catalyzed reactions are the benzoin condensation and the Michael-Stetter reaction . thieme-connect.com
Benzoin Condensation: In this reaction, two aromatic aldehydes react in the presence of a cyanide catalyst to form an α-hydroxy ketone.
Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by cyanide or a thiazolium salt, to produce 1,4-dicarbonyl compounds. thieme-connect.comorganic-chemistry.org The cyanide ion facilitates the umpolung of the aldehyde, making the carbonyl carbon nucleophilic. organic-chemistry.org
More recently, cyanide-catalyzed reactions have been extended to more complex transformations, such as the imino-Stetter reaction for the synthesis of indole (B1671886) derivatives and benzo[a]carbazoles. researchgate.netrsc.org
Development and Evaluation of Environmentally Benign Cyanide Sources in Synthesis
The high toxicity of traditional cyanide reagents like KCN has spurred the development and evaluation of more environmentally benign cyanide sources for use in organic synthesis. chemistryviews.orgresearchgate.net
Several safer alternatives to traditional metal cyanides have been introduced, including:
Dimethylformamide (DMF) researchgate.net
A combination of DMSO and an ammonium ion researchgate.net
Azobisisobutyronitrile (AIBN) researchgate.net
Isocyanides researchgate.net
Potassium hexacyanoferrate(II) researchgate.net
These alternatives aim to reduce the severe safety issues associated with handling highly toxic and often volatile cyanide compounds. nih.govresearchgate.net Electrochemical methods that generate cyanide in situ from less hazardous precursors like 5-aminotetrazole are also a promising green chemistry approach. nih.gov
Potassium Hexacyanoferrate(II) as a Safer Alternative
Among the various safer cyanide sources, potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a particularly valuable reagent. magtech.com.cnresearchgate.net It is a non-toxic, inexpensive, and stable solid that can be used as a cyanide source in a variety of transition metal-catalyzed cyanation reactions. magtech.com.cnresearchgate.netorganic-chemistry.orgscielo.br
K₄[Fe(CN)₆] has been successfully employed in both palladium- and copper-catalyzed cyanations of aryl halides. magtech.com.cnresearchgate.net It has also been used in the synthesis of α-aminonitriles via the Strecker reaction in water, highlighting its utility in green chemistry protocols. tandfonline.com Furthermore, it serves as a cyanide source in the synthesis of aroyl cyanides and in one-pot, multi-component reactions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org
The use of K₄[Fe(CN)₆] often requires a promoter, such as benzoyl chloride or trimethylsilyl (B98337) chloride, to facilitate the release of the cyanide ions. organic-chemistry.orgsioc-journal.cn Despite this, its low toxicity and environmental advantages make it a highly attractive alternative to traditional cyanide reagents in modern organic synthesis. organic-chemistry.orgresearchgate.netthieme-connect.com
Potassium Thiocyanate (B1210189) as a Cyanide Source
Potassium thiocyanate (KSCN) has emerged in research as a safer and less toxic alternative to traditional cyanide reagents for specific chemical transformations. wikipedia.orgfishersci.ca Its application is particularly noted in the oxidative α-cyanation of tertiary amines to produce α-amino nitriles. wikipedia.orgwikipedia.org This synthetic method is valued for its operational simplicity and improved safety profile. wikipedia.org
The reaction mechanism involves the oxidation of potassium thiocyanate, which releases cyanide ions. wikipedia.orgwikipedia.org These cyanide units are then trapped by co-oxidized tertiary amines present in the reaction mixture. wikipedia.org A common oxidant used for this process is tert-butyl hydroperoxide (tBuOOH). fishersci.ca The reaction is typically conducted in aqueous solutions and notably does not necessitate a catalyst, which simplifies the procedure and purification. wikipedia.orgfishersci.ca
Research by Ofial and co-workers demonstrated this method's utility for the oxidative cyanation of a range of aliphatic and aromatic tertiary amines, such as N,N-dimethylaniline (N,N-DMA) and N-aryl-tetrahydroisoquinolines (N-aryl-THIQs). wikipedia.org The process is also effective for cyanating alkaloids like tropinone. fishersci.ca Optimization studies have shown that the yield of the desired α-amino nitrile can be improved by adjusting the equivalents of KSCN and the oxidant. fishersci.ca For instance, using 4 equivalents of both KSCN and tBuOOH in a solvent-free setup resulted in a 66% yield. fishersci.ca
A key advantage of this protocol is its environmental profile; the byproducts, which include water, potassium bisulfate, and tert-butanol, are considered to have minimal safety concerns. fishersci.ca The sulfur from the thiocyanate is ultimately converted to sulfate. fishersci.ca This method represents a significant step towards greener and safer synthetic chemistry by replacing highly toxic cyanating agents with the more manageable potassium thiocyanate. fishersci.ca
This compound as a Reagent in Enzymatic and Biochemical Studies
This compound (KCN) is a well-established reagent in the field of biochemistry and enzymology, primarily utilized for its ability to inhibit specific enzymes. wikipedia.orgfishersci.at Its role as an inhibitor is crucial for elucidating enzyme mechanisms, studying metabolic pathways, and characterizing newly discovered enzymes. wikipedia.orgthegoodscentscompany.com
KCN is a known inhibitor of metalloenzymes, most notably cytochrome c oxidase (EC 1.9.3.1) and superoxide (B77818) dismutase (EC 1.15.1.1). fishersci.at By blocking the activity of these key enzymes, researchers can study the downstream effects on cellular respiration and oxidative stress management. This inhibitory property is frequently exploited in enzymatic assays to arrest reactions at specific points, allowing for a detailed investigation of the enzyme's function and kinetics. wikipedia.org
In recent research, this compound has been employed in a variety of biochemical contexts:
Enzyme Characterization: It was used in the structural and biochemical characterization of a dye-decolorizing peroxidase from Dictyostelium discoideum to inhibit certain reactions and better understand the enzyme's functionality. wikipedia.org Similarly, in a study on superoxide dismutase extracted from Egyptian honeybee venom, KCN was used to analyze the enzyme's activity and stability. wikipedia.org
Metabolic Pathway Studies: Researchers investigating the metabolic activation of the tyrosine kinase inhibitor masitinib (B1684524) by cytochromes P450 2C8 and 3A used this compound to inhibit these specific enzymatic activities. wikipedia.org This application provided critical insights into the drug's metabolism. wikipedia.org It has also been used as an analytical reagent to assess the stability and reactivity of metabolites in studies of drugs like zorifertinib. wikipedia.org
Microbial Metabolism: In studies of environmental microbiology, KCN has been used as a substrate to understand how certain microorganisms can degrade cyanide. For example, research on Pseudomonas species isolated from contaminated soil used KCN to prepare cell-free extracts and assay for enzymes involved in cyanide degradation, such as cyanide dioxygenase. fishersci.ca These studies help to identify the metabolic pathways bacteria use to utilize cyanide as a carbon and nitrogen source, with findings indicating that the enzyme functions optimally at a temperature of 27°C and a pH of 8.5. fishersci.ca The degradation process can involve the conversion of cyanide to less toxic compounds like formamide and eventually ammonia (B1221849). thegoodscentscompany.com
The following table summarizes the findings from a study on the effect of temperature and pH on cyanide dioxygenase activity from Pseudomonas species, using KCN as the substrate.
Table 1: Effect of Temperature and pH on Cyanide Dioxygenase Activity
| Parameter | Condition | Enzyme Activity (Units/mg protein) | Observation |
|---|---|---|---|
| Temperature | 15°C | Low | Minimum activity observed. fishersci.ca |
| 27°C | High | Maximum activity observed within 15 minutes. fishersci.ca | |
| 37°C | Moderate | Moderate activity observed. fishersci.ca | |
| pH | 8.5 | High | Optimal pH for enzyme activity. fishersci.ca |
Ethical Considerations and Responsible Conduct of Research with Potassium Cyanide
Laboratory Safety Protocols and Risk Management for Potassium Cyanide
Due to its high acute toxicity, research involving this compound demands strict adherence to comprehensive safety protocols to minimize the risk of exposure to laboratory personnel. uthsc.edu These protocols are designed to manage the significant hazards associated with this compound, including its fatal potential upon ingestion, inhalation, or skin contact. uthsc.edudartmouth.edu
Engineering Controls and Designated Areas: All work with this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or the highly toxic hydrogen cyanide gas that can be generated. purdue.edugeneseo.edu It is crucial to keep acids away from the work area unless they are essential for the experiment, as they react with cyanide to produce hydrogen cyanide gas. geneseo.edustanford.edu Laboratories are required to establish a designated area for working with cyanide compounds, clearly marked with warning signs indicating the specific chemical hazard. stanford.eduucl.ac.uk
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact. This includes:
Gloves: Double gloving with nitrile gloves is often recommended for their protective capabilities against this compound. purdue.eduyale.edu
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required. purdue.edu A face shield may be necessary for procedures with a higher risk of splashes. purdue.edu
Body Protection: A lab coat, long pants, and closed-toe shoes are essential to cover the skin. purdue.eduyale.edu For larger quantities where splashing is a risk, a chemical-resistant apron and oversleeves should be worn. yale.edu
Handling and Storage: this compound should be stored in a cool, dry, and secure location, such as a locked cabinet, to restrict access to authorized and trained personnel. geneseo.eduyale.edu It must be kept separate from incompatible substances like acids, strong oxidizing agents, and water. purdue.edunj.gov Containers should be tightly sealed to prevent leakage and the absorption of moisture, which can lead to the release of hydrogen cyanide gas. uthsc.eduyale.edu
Emergency Procedures: Laboratories must have clear emergency procedures in place. This includes the immediate availability of an ANSI-approved eyewash station and a safety shower. yale.edu In case of a fire, an ABC dry powder extinguisher is appropriate; carbon dioxide extinguishers should not be used. yale.edu For spills, specific cleanup procedures must be followed. Small spills within a fume hood can be managed by trained personnel using appropriate absorbent materials and decontamination solutions, such as a pH 10 buffer followed by a 10% bleach solution. dartmouth.edustanford.edu For larger spills or those outside a fume hood, the area must be evacuated, and emergency services contacted. stanford.edu
Waste Disposal: All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous waste and disposed of according to strict regulations. purdue.eduyale.edu Cyanide waste streams should never be mixed with acidic waste to prevent the generation of hydrogen cyanide gas. purdue.edu
A summary of key laboratory safety protocols is provided in the table below:
| Protocol Category | Key Requirements |
| Engineering Controls | Work must be performed in a certified chemical fume hood. purdue.edugeneseo.edu Designated and clearly marked work areas are required. stanford.eduucl.ac.uk |
| Personal Protective Equipment (PPE) | Double nitrile gloves, safety goggles/face shield, lab coat, long pants, and closed-toe shoes are mandatory. purdue.eduyale.edu |
| Handling & Storage | Store in a cool, dry, secure, and locked location, away from acids and other incompatible materials. geneseo.eduyale.edu Keep containers tightly sealed. purdue.eduyale.edu |
| Emergency Procedures | Accessible and tested eyewash stations and safety showers are essential. yale.edu Use ABC dry powder fire extinguishers. yale.edu Have specific spill cleanup procedures. stanford.edu |
| Waste Disposal | All cyanide-contaminated materials must be disposed of as hazardous waste. purdue.eduyale.edu Do not mix with acidic waste. purdue.edu |
Regulatory Frameworks Governing this compound Use in Research
The use of this compound in research is governed by a multi-layered regulatory framework designed to ensure public safety, occupational health, and environmental protection. These regulations are enforced by international, national, and institutional bodies.
International and National Regulations: Various international and national agencies have established regulations and guidelines for the handling and use of cyanide compounds. For example, in the United States, the Occupational Safety and Health Administration (OSHA) sets Permissible Exposure Limits (PELs) for cyanide in the workplace to protect employees. nih.govnih.gov The Environmental Protection Agency (EPA) regulates cyanide under the Clean Water Act and the Resource Conservation and Recovery Act (RCRA), which lists cyanide as a hazardous waste. nih.govysi.com In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the directive on the management of waste from extractive industries include provisions for cyanide. pentachemicals.eueuropa.eu
The purchase of this compound is also tightly controlled. In many jurisdictions, a license or permission from a regulatory authority, such as a drug control agency, is required to procure the substance for laboratory use. pathlegal.in
Institutional Oversight: Research institutions are required to have policies and procedures in place for the responsible use of hazardous substances. umkc.eduhhs.gov This often includes the development of a Chemical Hygiene Plan (CHP) as mandated by regulations like the OSHA Laboratory Standard. cuny.edu Many institutions require researchers to obtain specific approvals before purchasing or using highly toxic chemicals like this compound. mit.edumit.edu These approvals may involve a review of the proposed research protocol and a risk assessment by the institution's Environmental Health and Safety (EHS) office. mit.eduuq.edu.au
Training and Compliance: Regulations mandate that all personnel working with this compound receive comprehensive training on its hazards, safe handling procedures, and emergency protocols. umkc.edulboro.ac.uk Institutions are responsible for ensuring and documenting this training. purdue.edu Compliance with these regulatory frameworks is not only a legal requirement but also a fundamental aspect of responsible research conduct.
Ethical Implications of Research on Highly Toxic Compounds
Research involving highly toxic compounds like this compound carries significant ethical responsibilities that extend beyond laboratory safety and regulatory compliance. The potential for misuse of knowledge and materials derived from such research necessitates careful consideration of the broader societal impact.
Dual-Use Research of Concern (DURC): Research with this compound can be considered a form of "dual-use research of concern" (DURC). who.intvastuullinentiede.fi This refers to research that is conducted for legitimate scientific purposes but could potentially be misapplied to cause harm. who.intvastuullinentiede.fi For example, research aimed at developing antidotes for cyanide poisoning could inadvertently provide information that could be used to enhance its toxic effects. who.int Scientists have a responsibility to be aware of the potential for their work to be misused and to take steps to minimize this risk. vastuullinentiede.finih.gov
The Researcher's Responsibility: The scientific community acknowledges a professional and ethical responsibility to serve the public interest and advance scientific knowledge while respecting the truth. hhs.gov This includes a commitment to the responsible conduct of research, which is critical for maintaining public trust in science. umkc.edupsu.edu Researchers working with highly toxic substances have a duty to not only protect themselves and their colleagues but also to consider the potential societal consequences of their work. lboro.ac.uk
Institutional and Governmental Roles: Research institutions and funding agencies play a crucial role in overseeing research with highly toxic compounds. umkc.eduhhs.gov They are responsible for establishing and enforcing policies that govern such research, including ethical review processes. umkc.edu The ethical considerations of dual-use research also involve a dialogue between scientists, institutions, and governmental bodies to ensure that the benefits of the research outweigh the potential risks of misuse. vastuullinentiede.fi This includes adherence to international agreements such as the Biological Weapons Convention, which prohibits research that is not for peaceful purposes. vastuullinentiede.fi
Q & A
Basic: What are the critical safety protocols when handling potassium cyanide in laboratory settings?
Methodological Answer:
- Engineering Controls : Conduct all work in a certified chemical fume hood (face velocity: 80–125 ft/min) to prevent inhalation exposure .
- PPE : Wear nitrile gloves (double-gloving recommended), ANSI-approved safety goggles, lab coats (fully buttoned), closed-toe shoes, and long pants. Use face shields for splash risks .
- Hygiene : Wash hands immediately after handling; remove contaminated clothing and wash before reuse .
- Spill Response : Evacuate the area, alert others, and contact emergency services (e.g., REM or 911). Avoid mixing cyanide waste with acids to prevent toxic gas release .
Basic: How should this compound be stored to minimize risks?
Methodological Answer:
- Secondary Containment : Store in labeled, sealed containers within secondary containment (e.g., trays) to prevent leaks .
- Compatibility : Isolate from acids, oxidizing agents, and incompatible chemicals (e.g., iodine, peroxides) to avoid reactive hazards .
- Environment : Keep in a cool, dry, ventilated area. Label storage zones with "Caution: Extremely Toxic Chemical" warnings .
Advanced: What methodological considerations are essential when designing experiments involving this compound's adsorption kinetics?
Methodological Answer:
- Kinetic Models : Apply pseudo-first-order, pseudo-second-order, and Elovich models to analyze adsorption rates. Use nonlinear regression for parameter optimization .
- Sampling Intervals : Collect data at critical time points (e.g., equilibrium phase) to capture adsorption dynamics. For example, test at 80–100 mg/L initial concentrations with 3.0 g adsorbent dose .
- Validation : Replicate experiments under controlled pH and temperature to ensure reproducibility .
Advanced: How can researchers resolve contradictions in toxicological data related to this compound exposure?
Methodological Answer:
- Data Triangulation : Cross-validate findings using multiple assays (e.g., cell respiration inhibition vs. biomarker analysis) .
- Uncertainty Analysis : Quantify errors from instrumentation (e.g., spectrophotometry) and biological variability. Use statistical tools (e.g., ANOVA) to assess significance .
- Literature Synthesis : Compare results with prior studies, noting methodological differences (e.g., exposure duration, model organisms) .
Basic: What are the recommended procedures for decontaminating spills involving this compound?
Methodological Answer:
- Immediate Action : Evacuate and restrict access. Use absorbent materials (e.g., vermiculite) for small spills; avoid direct contact .
- Waste Segregation : Collect debris in sealed containers labeled "Cyanide Waste." Never mix with acidic or organic waste streams .
- Decontamination : Clean surfaces with sodium hypochlorite (bleach) solution to neutralize residual cyanide .
Advanced: What analytical techniques are most effective for quantifying different cyanide species in environmental samples?
Methodological Answer:
- Species-Specific Methods : Use ion chromatography for free cyanide (CN⁻) and ligand displacement for metal-cyanide complexes .
- Sample Preservation : Acidify samples to pH <2 to prevent volatilization. Analyze within 24 hours to minimize degradation .
- Validation : Include quality controls (e.g., spike-recovery tests) to ensure accuracy across matrices (e.g., water, soil) .
Advanced: How should researchers approach the statistical analysis of cyanide-induced cellular respiration inhibition data?
Methodological Answer:
- Dose-Response Modeling : Fit data to Hill or logistic curves to estimate IC50 values. Use software (e.g., GraphPad Prism) for nonlinear regression .
- Error Propagation : Report confidence intervals for kinetic parameters (e.g., Vmax, Km) derived from Lineweaver-Burk plots .
- Robustness Checks : Perform sensitivity analyses to assess the impact of outlier removal or assay variability .
Basic: What personal protective equipment (PPE) is mandatory when working with this compound?
Methodological Answer:
- Gloves : Double nitrile gloves for enhanced permeability resistance .
- Eye Protection : Chemical splash goggles combined with face shields for high-risk procedures (e.g., powder handling) .
- Respiratory Protection : Use NIOSH-approved respirators if working outside a fume hood .
Advanced: What are the challenges in modeling the acute vs. chronic toxicological effects of this compound, and how can they be addressed methodologically?
Methodological Answer:
- Temporal Resolution : Acute models focus on rapid hypoxia (minutes-hours), while chronic models require long-term exposure tracking (weeks-months). Use in vitro assays (e.g., hepatocyte cultures) for chronic toxicity .
- Biomarker Limitations : Identify stable biomarkers (e.g., thiocyanate levels) for chronic exposure, as cyanide metabolizes rapidly .
- Interspecies Extrapolation : Validate rodent data with human cell lines to improve translational relevance .
Advanced: How can researchers ensure reproducibility in experiments measuring cyanide's inhibition of cytochrome oxidase activity?
Methodological Answer:
- Standardized Protocols : Detail buffer composition (e.g., pH 7.4), mitochondrial isolation methods, and spectrophotometer settings (e.g., 550 nm for reduced cytochrome c) .
- Blinding : Randomize sample processing to minimize operator bias .
- Data Transparency : Publish raw datasets and code for kinetic analyses in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
